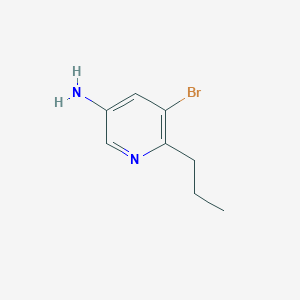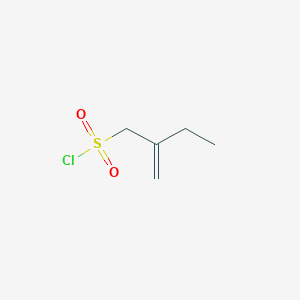
2-Methylidenebutane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylidenebutane-1-sulfonyl chloride is an organic compound with the molecular formula C5H9ClO2S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) bonded to a chlorine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidenebutane-1-sulfonyl chloride typically involves the reaction of 2-methylidenebutane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is heated with thionyl chloride, leading to the formation of the sulfonyl chloride and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of thionyl chloride is common due to its efficiency in converting sulfonic acids to sulfonyl chlorides .
Chemical Reactions Analysis
Types of Reactions
2-Methylidenebutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-methylidenebutane-1-sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Amines: React with this compound to form sulfonamides under mild conditions.
Alcohols: React to form sulfonate esters, often in the presence of a base such as pyridine.
Thiols: React to form sulfonothioates, typically under basic conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
2-Methylidenebutane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylidenebutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The chlorine atom is a good leaving group, making the compound highly reactive towards nucleophiles. When it reacts with nucleophiles, the sulfonyl group (SO2) is transferred to the nucleophile, forming a new sulfonyl derivative. This reactivity is exploited in various chemical transformations and modifications .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom in the alkyl chain.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with a benzene ring.
Chlorosulfonic acid: A sulfonyl chloride with an additional hydroxyl group, making it a strong acid.
Uniqueness
2-Methylidenebutane-1-sulfonyl chloride is unique due to its specific structure, which includes a methylidene group (CH2=) attached to the butane chain. This structural feature imparts distinct reactivity and properties compared to other sulfonyl chlorides. The presence of the methylidene group can influence the compound’s reactivity and the types of products formed in chemical reactions .
Properties
Molecular Formula |
C5H9ClO2S |
|---|---|
Molecular Weight |
168.64 g/mol |
IUPAC Name |
2-methylidenebutane-1-sulfonyl chloride |
InChI |
InChI=1S/C5H9ClO2S/c1-3-5(2)4-9(6,7)8/h2-4H2,1H3 |
InChI Key |
IPFQQDRQZYYVKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13254760.png)
![1,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13254761.png)
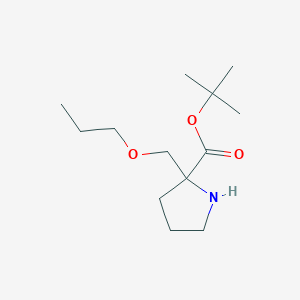
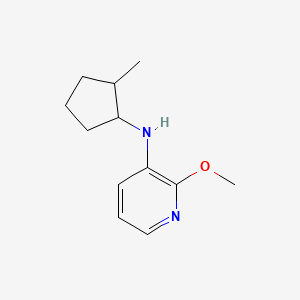
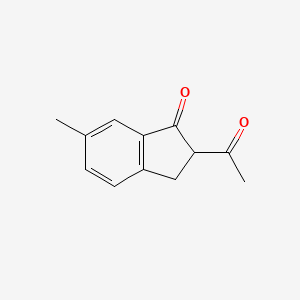
![4-(3-Methoxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13254767.png)
![tert-Butyl 7-{[(benzyloxy)carbonyl]amino}-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13254780.png)

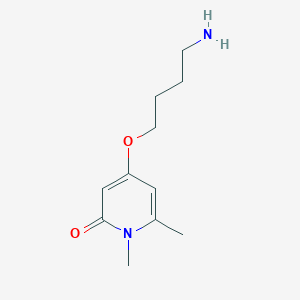
![1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B13254806.png)
amine](/img/structure/B13254811.png)

![4-Amino-3-[(1-methyl-2,3-dihydro-1H-indol-5-yl)methyl]butan-2-one hydrochloride](/img/structure/B13254819.png)
